

Application Notes: (2-Oxoindolin-6-yl)boronic acid in Fragment-Based Screening

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Compound of Interest

Compound Name: (2-Oxoindolin-6-yl)boronic acid

Cat. No.: B595932

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Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery, offering an alternative to traditional high-throughput screening (HTS). [1][2][3] This approach involves screening libraries of low molecular weight compounds, or "fragments" (typically <300 Da), to identify those that bind to a biological target.[4] These initial, often weak-binding hits are then optimized through medicinal chemistry to develop potent and selective lead compounds.[2][5] The 2-oxoindolin scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs, particularly kinase inhibitors. Its combination with a boronic acid moiety presents a unique opportunity for FBDD. Boronic acids can form reversible covalent bonds with serine, threonine, or lysine residues in the active sites of enzymes, which can lead to high affinity and selectivity.[6][7] This document provides detailed application notes and protocols for the use of **(2-Oxoindolin-6-yl)boronic acid** in FBDD campaigns.

Rationale for Use

The **(2-Oxoindolin-6-yl)boronic acid** fragment is a valuable tool in FBDD for several reasons:

- **Privileged Scaffold:** The 2-oxoindolin core is a well-established pharmacophore present in numerous kinase inhibitors and other therapeutic agents, providing a solid starting point for inhibitor design.

- Reversible Covalent Inhibition: The boronic acid group can act as a "warhead," forming reversible covalent bonds with nucleophilic residues (e.g., serine, threonine) in the target's active site.^{[6][7]} This can translate to improved potency and selectivity compared to non-covalent interactions.
- Synthetically Tractable: The 2-oxoindolin scaffold is amenable to chemical modification at several positions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of initial fragment hits.
- Favorable Physicochemical Properties: As a small molecule, **(2-Oxoindolin-6-yl)boronic acid** generally adheres to the "Rule of Three," possessing a low molecular weight, a small number of hydrogen bond donors and acceptors, and a moderate lipophilicity, which are desirable characteristics for fragment screening.

Illustrative Quantitative Data

The following table summarizes hypothetical data for a series of fragments based on the **(2-Oxoindolin-6-yl)boronic acid** scaffold, illustrating the type of data generated during a fragment screening and optimization campaign.

Fragment ID	Structure	Target	Screening Method	K D (μM)	Ligand Efficiency (LE)
F01	(2-Oxoindolin-6-yl)boronic acid	Kinase A	SPR	500	0.35
F02	5-Fluoro-(2-Oxoindolin-6-yl)boronic acid	Kinase A	SPR	250	0.38
F03	1-Methyl-(2-Oxoindolin-6-yl)boronic acid	Kinase A	SPR	400	0.36
F04	5-Chloro-(2-Oxoindolin-6-yl)boronic acid	Kinase A	SPR	150	0.40

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Primary Screening and Hit Validation by Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for identifying and validating the binding of **(2-Oxoindolin-6-yl)boronic acid** and its derivatives to a target protein using SPR.

Materials:

- SPR instrument (e.g., Biacore, Reichert)

- Sensor chips (e.g., CM5, NTA)
- Target protein
- **(2-Oxoindolin-6-yl)boronic acid** and derivatives
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
- Running buffer (e.g., PBS, pH 7.4, with 0.005% P20 surfactant)
- Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
- DMSO (for fragment stock solutions)

Protocol:

- Protein Immobilization:
 - Equilibrate the sensor chip with running buffer.
 - Activate the carboxyl groups on the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
 - Inject the target protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.
 - Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
- Fragment Screening:
 - Prepare a stock solution of **(2-Oxoindolin-6-yl)boronic acid** (e.g., 10 mM in DMSO).
 - Dilute the fragment to the desired screening concentration (e.g., 100 µM) in running buffer. Ensure the final DMSO concentration is low (<1%) and consistent across all samples.
 - Inject the fragment solution over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant protein).

- Monitor the binding response in Resonance Units (RU). A significant and specific increase in RU on the protein surface compared to the reference indicates binding.
- Hit Validation and Affinity Determination (Dose-Response):
 - For confirmed hits, prepare a series of dilutions of the fragment in running buffer (e.g., from 1 μ M to 500 μ M).
 - Inject each concentration over the protein and reference surfaces.
 - Measure the steady-state binding response for each concentration.
 - Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K_D).

Structural Characterization by X-ray Crystallography

This protocol provides a general workflow for determining the co-crystal structure of a target protein in complex with **(2-Oxoindolin-6-yl)boronic acid** or a derived fragment.

Materials:

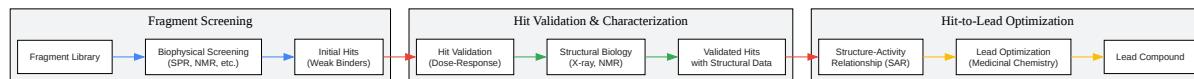
- Purified target protein
- **(2-Oxoindolin-6-yl)boronic acid** fragment
- Crystallization screens and plates
- Cryoprotectant
- X-ray diffraction equipment (synchrotron or in-house source)

Protocol:

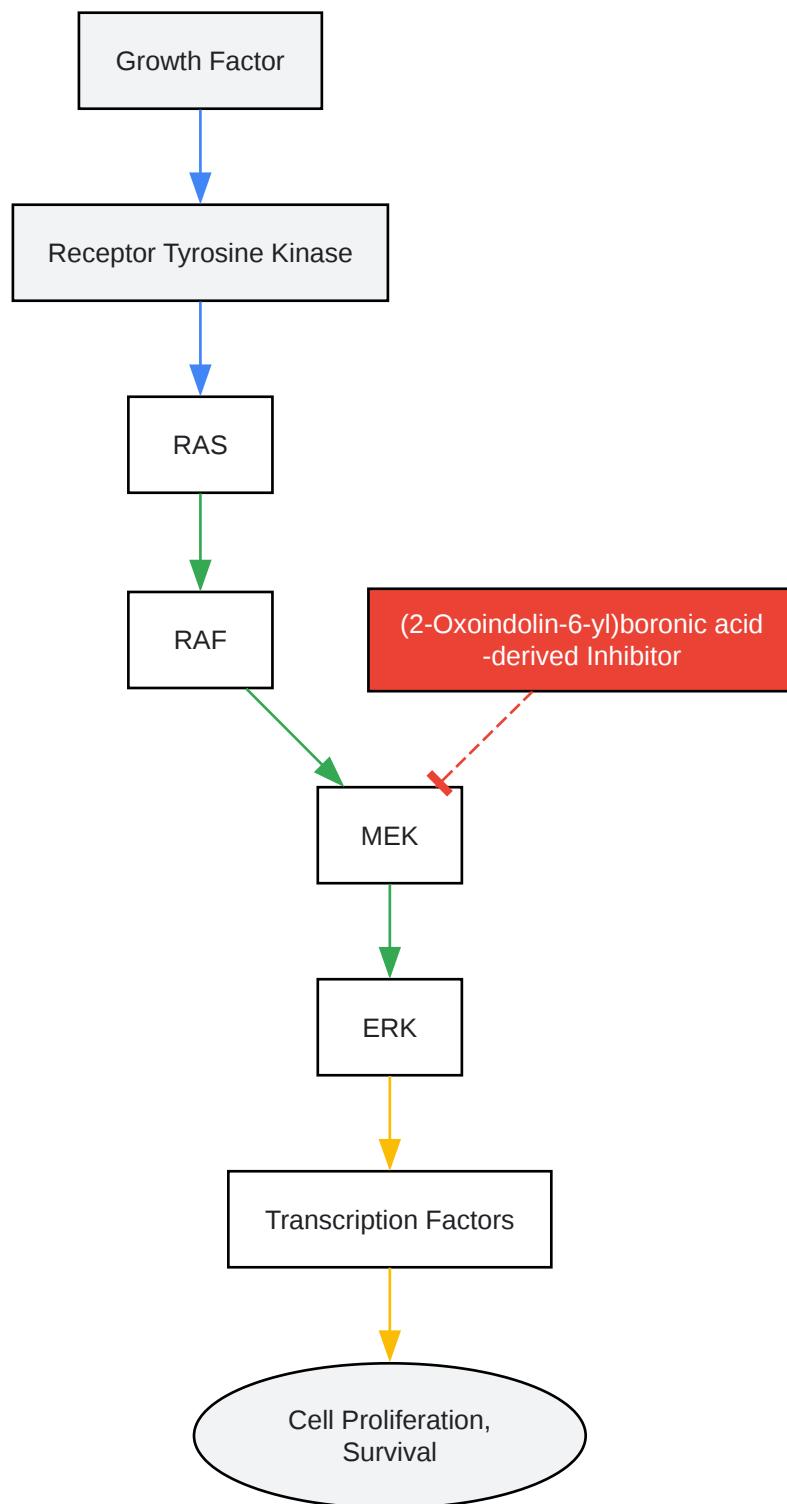
- Co-crystallization:
 - Concentrate the purified protein to a suitable concentration (e.g., 5-10 mg/mL).

- Incubate the protein with a 2-5 fold molar excess of the fragment for at least one hour on ice.
- Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with a variety of crystallization screen conditions.
- Crystal Soaking (Alternative to Co-crystallization):
 - Grow apo-crystals of the target protein.
 - Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a solution similar to the mother liquor.
 - Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.
- Crystal Harvesting and Data Collection:
 - Carefully transfer a crystal from the crystallization or soaking drop into a cryoprotectant solution to prevent ice formation during freezing.
 - Mount the crystal in a loop and flash-cool it in liquid nitrogen.
 - Collect X-ray diffraction data at a synchrotron or using an in-house X-ray source.
- Structure Determination and Refinement:
 - Process the diffraction data (indexing, integration, and scaling).
 - Solve the crystal structure using molecular replacement with a known structure of the apo-protein as a search model.
 - Build the fragment into the observed electron density in the active site.
 - Refine the structure to obtain a high-resolution model of the protein-fragment complex.

Visualizations

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Caption: A general workflow for Fragment-Based Drug Discovery (FBDD).



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Caption: A hypothetical kinase signaling pathway targeted by a derivative of **(2-Oxoindolin-6-yl)boronic acid**.

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